4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride
Overview
Description
4-Methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound features a methoxy group and a methylated imidazole ring attached to the piperidine structure, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the methoxy and imidazole groups. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with 1-methyl-1H-imidazole-2-carboxylic acid, followed by reduction and subsequent cyclization to form the piperidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound has potential applications in the pharmaceutical industry. It can be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) that target specific diseases or conditions.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors in biological systems, leading to its biological activities. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
4-Methoxy-4-(1H-imidazol-2-yl)piperidine dihydrochloride: Similar structure but lacks the methyl group on the imidazole ring.
4-Methoxy-4-(2-methyl-1H-imidazol-1-yl)piperidine dihydrochloride: Similar structure but with a different position of the methyl group on the imidazole ring.
Uniqueness: 4-Methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to interact with biological targets in a way that is different from its analogs.
Properties
IUPAC Name |
4-methoxy-4-(1-methylimidazol-2-yl)piperidine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-13-8-7-12-9(13)10(14-2)3-5-11-6-4-10;;/h7-8,11H,3-6H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJSXKAWDDEOAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2(CCNCC2)OC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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